

Application Notes and Protocols: YK-2168 Formulation for Intraperitoneal Injection

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Compound of Interest		
Compound Name:	YK-2168	
Cat. No.:	B15588314	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This product is intended for research use only and is not for human or veterinary use.[1][2]

Introduction

YK-2168 is a potent and differentiated selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). [2][3] CDK9 is a key regulator of transcriptional elongation and represents an attractive therapeutic target in oncology, particularly for cancers driven by transcriptional dysregulation.[4] [5] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[5] Preclinical studies have demonstrated that YK-2168 exhibits strong anti-proliferative activity in various tumor cell lines and significant antitumor efficacy in in vivo xenograft models.[3][4]

This document provides detailed protocols for the preparation of **YK-2168** for intraperitoneal (IP) injection in laboratory animals, along with methodologies for conducting in vivo efficacy and pharmacodynamic studies.

Compound Information: YK-2168

The fundamental properties of **YK-2168** are summarized below. This data is essential for accurate formulation preparation and experimental design.

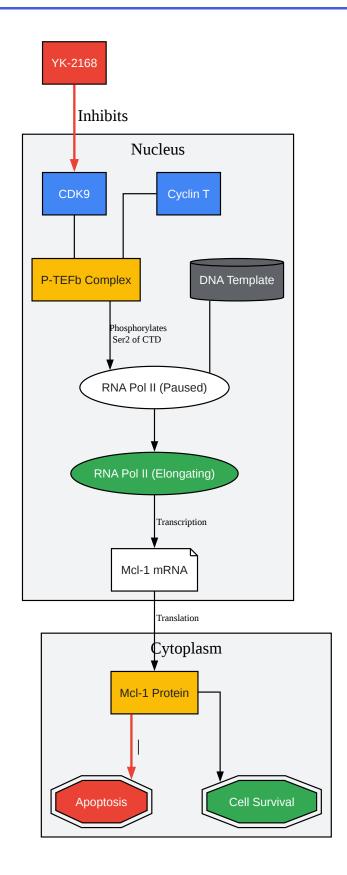


Property	Value	Reference
IUPAC Name	5-chloro-4-(1-methyl-1H- pyrazol-4-yl)-2-(piperidin-4- yl)-1H-pyrrolo[2,3-b]pyridine	[1]
CAS Number	2571068-74-9	[1]
Molecular Formula	C16H18CIN5	[1]
Molecular Weight	315.81 g/mol	[1]
Purity	>98% (typically)	_
Appearance	Crystalline solid	
Solubility	Soluble in DMSO (≥100 mg/mL)	[2]
Storage	Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.	[1]

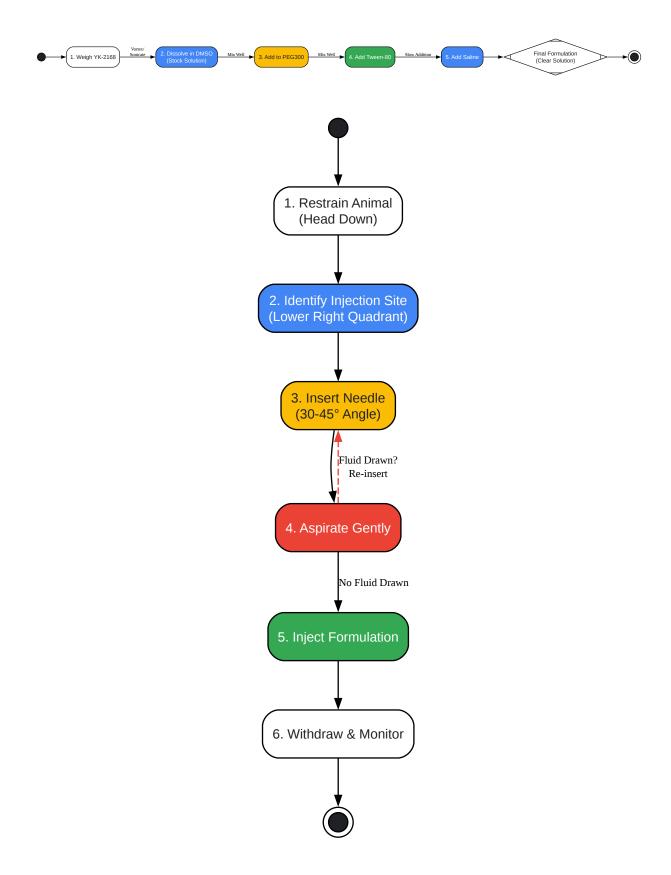
Mechanism of Action: CDK9 Inhibition Pathway

YK-2168 exerts its anti-tumor effect by selectively inhibiting CDK9. CDK9 partners with Cyclin T to form the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from transcriptional pausing to productive elongation. This process is critical for the expression of genes with short-lived mRNA transcripts, including key anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, YK-2168 prevents RNAPII phosphorylation, leading to transcriptional arrest, downregulation of Mcl-1, and subsequent induction of apoptosis in malignant cells.[4][5]









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